4-Bromo-6,7-dimethoxy-1-indanone
Overview
Description
4-Bromo-6,7-dimethoxy-1-indanone is an organic compound with the molecular formula C11H11BrO3. It is a derivative of 1-indanone, characterized by the presence of bromine and methoxy groups at specific positions on the indanone ring.
Mechanism of Action
Target of Action
1-indanone derivatives, which include 4-bromo-6,7-dimethoxy-1-indanone, have been found to exhibit a broad range of biological activities . They have been used as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
Mode of Action
It is known that 1-indanone derivatives interact with various biological targets to exert their effects
Biochemical Pathways
1-indanone derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
1-indanone derivatives, including this compound, have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxy-1-indanone typically involves the bromination of 6,7-dimethoxy-1-indanone. One common method includes the use of bromine (Br2) in the presence of a base such as potassium hydroxide (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) at low temperatures (around 0°C). This reaction yields the monobrominated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dimethoxy-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted indanones
- Carboxylic acids
- Alcohol derivatives
Scientific Research Applications
4-Bromo-6,7-dimethoxy-1-indanone is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals
Comparison with Similar Compounds
6,7-Dimethoxy-1-indanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
4,6-Dibromo-5-hydroxy-1-indanone: Contains additional bromine and hydroxyl groups, leading to distinct chemical properties.
5,6-Dimethoxyindan-1-one: Similar structure but without the bromine atom, affecting its chemical behavior
Uniqueness: 4-Bromo-6,7-dimethoxy-1-indanone is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYISCUOAQRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2CCC(=O)C2=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302691 | |
Record name | 4-bromo-6,7-dimethoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18028-29-0 | |
Record name | 18028-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-6,7-dimethoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-6,7-DIMETHOXY-1-INDANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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